molecular formula C12H15Cl B1625857 1-Chloro-2-cyclohexylbenzene CAS No. 91766-85-7

1-Chloro-2-cyclohexylbenzene

Cat. No.: B1625857
CAS No.: 91766-85-7
M. Wt: 194.7 g/mol
InChI Key: UIWDLAFRKXWERN-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclohexylbenzene is a useful research compound. Its molecular formula is C12H15Cl and its molecular weight is 194.7 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-cyclohexylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWDLAFRKXWERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546918
Record name 1-Chloro-2-cyclohexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91766-85-7
Record name 1-Chloro-2-cyclohexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural and Conformational Analysis of 1 Chloro 2 Cyclohexylbenzene

Theoretical Elucidation of Molecular Geometry and Conformation via Quantum Chemical Methods

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional arrangement of atoms in a molecule and the relative energies of its different conformations. nih.govnih.gov For 1-Chloro-2-cyclohexylbenzene, these methods can predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of its preferred spatial arrangement.

The cyclohexane (B81311) ring is well-known for its ability to adopt several conformations, with the chair form being the most stable due to the minimization of angle and torsional strain. slideshare.netdalalinstitute.com When substituted, the chair conformation can exist in two primary forms that rapidly interconvert via a process known as a ring flip. masterorganicchemistry.com In this process, axial substituents become equatorial and vice versa. fiveable.me

SubstituentA-value (kcal/mol)
-CH₃1.74 masterorganicchemistry.com
-CH(CH₃)₂2.1 minia.edu.eg
-C(CH₃)₃>4.7 minia.edu.eg
-C₆H₅~3.0 smolecule.com

This table presents A-values for common substituents on a cyclohexane ring to illustrate the energetic preference for the equatorial position. A higher A-value indicates a stronger preference.

The ortho-positioning of the chloro and cyclohexyl substituents on the benzene (B151609) ring introduces significant steric hindrance, influencing the rotational barrier around the C-C bond connecting the two rings. This situation is analogous to that observed in ortho-substituted biphenyls, where bulky substituents restrict free rotation, potentially leading to atropisomerism. nih.govrsc.orgmdpi.com

Theoretical calculations can model the potential energy surface for rotation around the C(phenyl)-C(cyclohexyl) bond. The ground state conformation is expected to be one where the two rings are not coplanar, but rather twisted to minimize steric clashes between the ortho-chloro group and the hydrogens on the cyclohexyl ring. The rotational barrier, or the energy required to move from one stable conformation to another, can be determined computationally and is a measure of the steric hindrance imposed by the ortho-substituents. researchgate.netscispace.com Studies on similar ortho-substituted systems suggest that this barrier would be significant. nih.govrsc.org

Electronic Structure and Reactivity Descriptors from Computational Chemistry

Computational chemistry also provides insights into the electronic properties of this compound, which are crucial for understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and spatial distribution of the HOMO are related to the molecule's ability to act as a nucleophile (electron donor), while the LUMO's characteristics indicate its propensity to act as an electrophile (electron acceptor).

For this compound, the HOMO is expected to be primarily located on the electron-rich benzene ring. The LUMO, conversely, would also be associated with the aromatic ring, which can accept electron density. The presence of the electron-withdrawing chloro group and the electron-donating (by hyperconjugation) cyclohexyl group will influence the energy levels and distribution of these orbitals. weebly.com Computational software can visualize these orbitals, identifying regions of the molecule most susceptible to electrophilic or nucleophilic attack.

The C-Cl bond will be polarized, with the chlorine atom bearing a partial negative charge and the attached carbon atom a partial positive charge due to the higher electronegativity of chlorine. The cyclohexyl group, being an alkyl group, is generally considered to be weakly electron-donating towards the benzene ring. This charge distribution information is vital for understanding intermolecular interactions and predicting the sites of reaction. For instance, the positively polarized carbon attached to the chlorine atom could be a site for nucleophilic attack under certain conditions, although nucleophilic aromatic substitution is generally difficult on non-activated rings. science.gov

Stereochemical Investigations of the Cyclohexyl Moiety in Chlorocyclohexylbenzenes

The presence of two different substituents on the cyclohexane ring in molecules like chlorocyclohexylbenzenes can lead to stereoisomerism. In the case of this compound, the chiral centers are on the benzene ring and the point of attachment to the cyclohexane. However, focusing on the stereochemistry of the cyclohexyl moiety itself, if we consider a related compound like 1-chloro-2-methylcyclohexane for illustrative purposes, we can see the principles of stereoisomerism in disubstituted cyclohexanes. minia.edu.eg

1,2-disubstituted cyclohexanes can exist as cis and trans diastereomers. spcmc.ac.inlibretexts.org In the cis isomer, both substituents are on the same side of the ring, leading to one axial and one equatorial substituent in the most stable chair conformation. spcmc.ac.in The trans isomer has substituents on opposite sides of the ring, which can exist as either a diequatorial or a diaxial conformer. spcmc.ac.in The diequatorial conformer is generally much more stable. slideshare.net

For a molecule like 1-(2-chlorophenyl)cyclohexane, if we were to introduce another substituent onto the cyclohexane ring, for example at the 2-position, this would create two chiral centers, leading to the possibility of enantiomers and diastereomers. spcmc.ac.inlibretexts.org The cis isomer would be a meso compound if the substituents were identical, but chiral if they are different. chemistryschool.net The trans isomer would exist as a pair of enantiomers. spcmc.ac.inchemistryschool.net The relative stability of these isomers would depend on the steric interactions between the substituents in their preferred chair conformations.

Advanced Spectroscopic Characterization Techniques for 1 Chloro 2 Cyclohexylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in 1-Chloro-2-cyclohexylbenzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular picture can be constructed.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic and aliphatic protons. The four protons on the benzene (B151609) ring are expected to appear in the downfield region of approximately 7.0–7.4 ppm due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (multiplicity) are dictated by their position relative to the chloro and cyclohexyl substituents.

The eleven protons of the cyclohexyl group resonate in the upfield region, typically between 1.2 and 2.9 ppm. The methine proton at the point of attachment to the benzene ring (C-1') is the most deshielded of the aliphatic protons. The remaining ten protons on the cyclohexane (B81311) ring present as a series of complex, overlapping multiplets.

Interactive Table: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (4H)7.0 - 7.4Multiplet (m)
Cyclohexyl C-1' (1H)2.7 - 2.9Multiplet (m)
Cyclohexyl (10H)1.2 - 1.9Multiplet (m)

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, twelve distinct signals are expected, corresponding to the six carbons of the benzene ring and the six carbons of the cyclohexane ring (assuming chair conformation and specific orientation).

The aromatic carbons resonate between approximately 125 and 147 ppm. The carbon atom directly bonded to the chlorine (C-1) and the carbon atom bonded to the cyclohexyl group (C-2) are readily identified by their characteristic chemical shifts. orgsyn.org The remaining four aromatic carbons can be assigned based on substituent effects. The six aliphatic carbons of the cyclohexane ring appear in the upfield region of the spectrum, typically from 26 to 45 ppm. orgsyn.org

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-1 (C-Cl)~133
Aromatic C-2 (C-Cyclohexyl)~146
Aromatic C-3 to C-6126 - 132
Cyclohexyl C-1'~44
Cyclohexyl C-2' to C-6'26 - 35

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

While 1D NMR provides essential information, 2D NMR experiments are often required for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H correlations), typically through two or three bonds. It would be used to confirm the connectivity between adjacent protons on the benzene ring and within the cyclohexane ring's spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the definitive assignment of proton signals to their corresponding carbon signals, simplifying the analysis of both spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. For this compound, the most critical HMBC correlation would be between the C-1' proton of the cyclohexyl ring and the C-1, C-2, and C-6 carbons of the benzene ring, unequivocally establishing the connection point between the two ring systems. youtube.com

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₅Cl. The calculated exact mass is 194.0862 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. rsc.org The presence of chlorine is also confirmed by the characteristic M+2 isotopic pattern, where the peak at m/z 196 will have an intensity approximately one-third that of the molecular ion peak at m/z 194, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table: HRMS Data for this compound

ParameterValueSource
Molecular FormulaC₁₂H₁₅Cl nih.gov
Molecular Weight194.70 g/mol nih.gov
Exact Mass194.0862282 Da nih.gov
Monoisotopic Mass194.0862282 Da nih.gov

Fragmentation Pattern Interpretation for Structural Elucidation

Under electron ionization (EI), the this compound molecule will form a molecular ion (M⁺˙) which then undergoes characteristic fragmentation. Analysis of these fragments helps to piece together the original structure. Key expected fragmentation pathways include:

Loss of the Cyclohexyl Radical: A primary fragmentation would be the cleavage of the bond between the benzene and cyclohexane rings, resulting in the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a chlorophenyl cation at m/z 111.

Loss of a Chlorine Atom: Cleavage of the C-Cl bond would lead to a cyclohexylbenzene (B7769038) cation at m/z 159.

Fragments from the Cyclohexyl Ring: The cyclohexane ring can undergo fragmentation itself, leading to the loss of smaller alkyl fragments.

Tropylium (B1234903) Ion: Rearrangement and fragmentation can lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of alkylbenzenes. rsc.org

Vibrational (Infrared and Raman) Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrations. For this compound, the spectrum is a composite of the vibrations originating from the ortho-disubstituted benzene ring and the cyclohexyl moiety.

Characteristic Vibrational Modes of Substituted Benzene and Cyclohexyl Groups

The vibrational spectrum of this compound is dominated by the distinct modes of its two main structural components.

Substituted Benzene Group: The 1,2-disubstituted (ortho) benzene ring gives rise to several characteristic bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-C Stretching: The stretching vibrations within the benzene ring are observed as a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ range. For instance, o-dichlorobenzene shows bands in this region. researchgate.net

Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 800-700 cm⁻¹ region is highly indicative of the substitution pattern on the benzene ring. For ortho-disubstitution, a strong band is typically expected in this range.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹. The precise position can be influenced by the presence of the adjacent bulky cyclohexyl group.

Cyclohexyl Group: The cyclohexane ring, which exists predominantly in a chair conformation, has its own set of characteristic vibrations. ustc.edu.cnroyalsocietypublishing.org

C-H Stretching: Aliphatic C-H stretching modes from the CH₂ groups of the cyclohexyl ring are expected to show strong absorptions in the 2950-2850 cm⁻¹ range. These include both symmetric and asymmetric stretching vibrations. asianpubs.org

CH₂ Bending (Scissoring): This mode typically appears around 1450 cm⁻¹.

Ring Vibrations: The "breathing" and other skeletal vibrations of the cyclohexane ring occur at lower frequencies, contributing to a complex pattern in the fingerprint region. For example, the symmetrical C-C stretching frequency in cyclohexane is observed around 802 cm⁻¹. royalsocietypublishing.org

The table below summarizes the expected key vibrational modes for this compound based on data from related compounds.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Reference Compounds
Aromatic C-H StretchBenzene Ring3100 - 3000o-Dichlorobenzene
Aliphatic C-H StretchCyclohexyl Group2950 - 2850Cyclohexane, Phenylcyclohexane (B48628)
Aromatic C-C StretchBenzene Ring1600 - 1450o-Dichlorobenzene
CH₂ Bending (Scissoring)Cyclohexyl Group~1450Cyclohexane
C-H Out-of-Plane BendBenzene Ring (ortho)800 - 700o-Dichlorobenzene
C-C Ring BreathingCyclohexyl Group~802Cyclohexane
C-Cl StretchChlorobenzene (B131634)800 - 600o-Dichlorobenzene

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy can provide valuable information about the conformational isomers of this compound. The primary conformational flexibility arises from the orientation of the cyclohexyl group relative to the chlorophenyl ring and the chair conformation of the cyclohexane ring itself.

Studies on related phenylcyclohexane compounds show that the phenyl group typically prefers an equatorial position on the cyclohexane chair to minimize steric hindrance. binghamton.edu It is highly probable that the 2-chlorophenyl group in this compound also adopts this equatorial conformation.

Furthermore, rotation around the C(sp²)-C(sp³) bond connecting the benzene ring and the cyclohexane ring can lead to different rotational isomers (rotamers). This rotation can be hindered by the ortho-chloro substituent, potentially leading to atropisomerism, where the rotamers are stable and separable. researchgate.net Variable temperature vibrational spectroscopy could potentially distinguish between these conformers, as changes in temperature would alter their relative populations, leading to changes in the relative intensities of specific spectral bands. researchgate.net For example, subtle shifts in the C-H or C-Cl vibrational frequencies could indicate the presence of different conformers in equilibrium.

X-ray Crystallographic Analysis of Crystalline Derivatives of Chlorocyclohexylbenzenes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. nih.govwikipedia.org While a crystal structure for this compound itself is not publicly documented, the analysis of its crystalline derivatives would provide unambiguous structural data.

Should a suitable crystalline derivative be synthesized, single-crystal X-ray diffraction would yield a detailed molecular structure. mdpi.com This analysis would provide precise measurements of:

Bond Lengths: The exact lengths of all bonds, including the C-Cl bond, the C-C bonds within the aromatic and aliphatic rings, and the C-H bonds.

Bond Angles: The angles between all bonded atoms, which would confirm the geometry of the benzene and cyclohexane rings. For instance, it would definitively show the degree of any distortion from ideal geometries caused by steric strain between the substituents.

Torsion Angles: These angles describe the conformation of the molecule, including the precise chair conformation of the cyclohexane ring and the rotational angle of the chlorophenyl group relative to the cyclohexyl ring. This would confirm the equatorial or axial preference of the aryl substituent.

Intermolecular Interactions: The analysis reveals how molecules are packed in the crystal lattice, detailing any significant intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds that stabilize the crystal structure.

The data obtained from X-ray crystallography is crucial for understanding the steric effects of the ortho-substitution and for validating the conformational preferences inferred from spectroscopic and computational methods. researchgate.netresearchgate.net

Mechanistic Investigations of Reactions Involving 1 Chloro 2 Cyclohexylbenzene and Analogues

Elucidation of Reaction Intermediates and Transition State Structures

The fleeting existence of reaction intermediates and the even shorter-lived transition states makes their direct observation challenging. However, a combination of spectroscopic techniques and computational modeling can provide a detailed picture of these species.

Spectroscopic methods are invaluable for detecting and characterizing transient intermediates. In the context of reactions involving aromatic compounds, techniques like Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are particularly powerful.

When radical intermediates are involved, EPR spectroscopy is the technique of choice. EPR allows for the direct detection of species with unpaired electrons. For example, in the Hofmann–Löffler–Freytag reaction, phenyl-butylnitrone can be used as a spin trap to detect both N-centered and C-centered radicals, which are then characterized by their g-values and hyperfine coupling constants in the EPR spectrum. Similarly, radical intermediates in the reactions of chloroform (B151607) over gold nanoparticles have been identified using EPR and spin trapping techniques. In the context of aromatic chlorination, EPR spectroscopy has been used to establish the formation of persistent radical cations from various aromatic compounds in the presence of halogenating agents. The study of the oxidation of benzyl (B1604629) alcohol over a cobalt catalyst also utilized EPR to identify radical intermediates.

Trapping experiments are a classic method for indirectly identifying reactive intermediates. A "trapping" agent is introduced into the reaction mixture, which is designed to react specifically with a particular type of intermediate to form a stable, isolable product.

For radical pathways, radical scavengers are commonly employed. For instance, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is a well-known radical trapping agent. In studies of photochlorination, coumarin (B35378) has been used as a scavenger for hydroxyl radicals (·OH), while furfuryl alcohol can trap singlet oxygen (¹O₂). Other trapping agents for chlorine radicals (·Cl) include 3,5-dimethyl-1H-pyrazole (DMPZ) and sodium thiocyanate (B1210189) (NaSCN). The formation of radical intermediates can also be inferred from the products of certain reactions, such as the ring-opening of cyclopropyl-substituted compounds, which is a hallmark of a radical mechanism.

In the case of ionic intermediates, the introduction of a potent nucleophile can trap a carbocation. For example, in the study of an oxidative Ritter-type reaction, the isolation of a hydroxyl product in the presence of water provided evidence for the intermediacy of a carbocation.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on how fast a reaction proceeds and how the rate is affected by various factors such as concentration and temperature. This information is crucial for deducing the reaction mechanism.

The rate law is an equation that relates the rate of a reaction to the concentrations of the reactants. The order of the reaction with respect to each reactant is determined experimentally. For example, in the hydrodechlorination of 4-chlorobiphenyl, which proceeds through intermediates like biphenyl (B1667301) and cyclohexylbenzene (B7769038), each step of the sequence was found to follow pseudo-first-order kinetics. In the sulfonation of various aromatic compounds, the reaction has been found to be first order with respect to the aromatic substrate and second order with respect to sulfur trioxide in certain solvents.

The effect of substituents on the rate of electrophilic aromatic substitution is well-documented. Electron-donating groups activate the aromatic ring and accelerate the reaction, while electron-withdrawing groups deactivate the ring and slow it down. For example, the nitration of phenol (B47542) is about a thousand times faster than the nitration of benzene (B151609).

The Arrhenius equation describes the temperature dependence of the reaction rate constant. From this relationship, the activation energy (Ea) and the pre-exponential factor (A) can be determined. The activation energy represents the minimum energy required for a reaction to occur, while the pre-exponential factor is related to the frequency of collisions with the correct orientation.

For the gas-phase reactions of OH radicals with various organic compounds, including those with structures analogous to parts of 1-chloro-2-cyclohexylbenzene, Arrhenius parameters have been measured. For example, the reaction of OH radicals with allyl alcohol has an experimental Arrhenius expression of (1.68 ± 0.89) × 10⁻¹² × exp(1100/T) cm³ molecule⁻¹ s⁻¹. In the decomposition of cyclohexylbenzene hydroperoxide, an apparent activation energy of 102.39 kJ·mol⁻¹ has been reported.

Table 1: Kinetic Parameters for Related Reactions

Reaction Rate Law/Order Activation Energy (Ea) Pre-exponential Factor (A) Reference
Hydrodechlorination of 4-chlorobiphenyl Pseudo-first-order Varies per step Varies per step
Sulfonation of chlorobenzene (B131634) First order in aromatic, second in SO₃ Not specified Not specified
Gas-phase reaction of OH with allyl alcohol Second order -1100 K (as part of exp term) 1.68 × 10⁻¹² cm³ molecule⁻¹ s⁻¹

Probing Radical and Ionic Reaction Pathways

Many reactions can proceed through either a radical or an ionic pathway, or sometimes a combination of both, a phenomenon known as a mechanistic dichotomy. Distinguishing between these pathways is a key aspect of mechanistic investigation.

The nature of the reactants and reaction conditions often dictates the preferred pathway. For example, aromatic chlorination can occur via an ionic mechanism (electrophilic aromatic substitution) in polar, acidic conditions, or via a radical mechanism initiated by light or radical initiators. In some cases, an electron transfer from the aromatic compound to the chlorinating agent can initiate a radical cation mechanism.

Copper-catalyzed reactions are a prime example where both one-electron (radical) and two-electron (ionic/organometallic) pathways are accessible, due to the various oxidation states of copper (Cu⁰, Cuᴵ, Cuᴵᴵ, Cuᴵᴵᴵ). The oxidation of benzylic C-H bonds, for instance, can proceed through direct hydrogen abstraction to form a benzylic radical or through deprotonation followed by single-electron oxidation.

Kinetic isotope effect (KIE) studies can also provide evidence for a particular pathway. A significant KIE is often observed when a C-H bond is broken in the rate-determining step, which can be characteristic of certain radical or ionic mechanisms. For example, a KIE of 4 was observed in the copper-catalyzed oxidation of a benzylamine, suggesting that hydrogen atom abstraction from the α-carbon is the rate-determining step.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-Chlorobiphenyl
Allyl alcohol
Benzene
Benzyl alcohol
Biphenyl
Chloroform
Coumarin
Cyclohexane (B81311)
Cyclohexylbenzene
Cyclohexylbenzene hydroperoxide
3,5-Dimethyl-1H-pyrazole (DMPZ)
Furfuryl alcohol
Phenol
Phenyl-butylnitrone
Sodium thiocyanate
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
α-(Trifluoromethyl)carbenium ion

Solvent Effects on Reaction Mechanisms and Stereoselectivity

The choice of solvent is a critical parameter in chemical synthesis, capable of profoundly influencing reaction rates, altering mechanistic pathways, and dictating the stereochemical outcome of a reaction. In reactions involving this compound and its analogues, the solvent's polarity, proticity, and coordinating ability play a pivotal role in steering the course of transformations such as nucleophilic substitutions, eliminations, and cross-coupling reactions.

The solvent's primary function is to dissolve reactants, but its interaction with starting materials, intermediates, and transition states can stabilize or destabilize these species, thereby favoring one mechanism over another. chemistrysteps.com Polar solvents are generally required for reactions involving polar molecules like this compound. chemistrysteps.com These solvents are broadly categorized into polar protic (e.g., water, ethanol), which can form hydrogen bonds, and polar aprotic (e.g., dimethyl sulfoxide (B87167), acetonitrile), which cannot. chemistrysteps.com

Influence on Substitution vs. Elimination Pathways

For haloalkane-like structures, the competition between substitution (SN1, SN2) and elimination (E1, E2) reactions is heavily dependent on the solvent system.

Polar Protic Solvents: These solvents, such as water and alcohols, are capable of solvating both cations and anions effectively. chemistrysteps.com They can stabilize the carbocation intermediate in SN1/E1 pathways and can also solvate the nucleophile through hydrogen bonding. chemistrysteps.comyoutube.com This "caging" of the nucleophile reduces its nucleophilicity more than its basicity, thus tending to favor elimination reactions over substitution. chemistrysteps.com For instance, using ethanol (B145695) as a solvent generally encourages elimination, while water favors substitution. chemguide.co.uk Higher temperatures combined with a concentrated solution of a strong base (like potassium hydroxide) in ethanol will strongly favor the E2 mechanism. chemguide.co.uk

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetonitrile (B52724) excel at solvating cations but leave anions relatively "bare" and highly reactive. youtube.com This enhances nucleophilicity, making them ideal for SN2 reactions. youtube.com However, they also favor E2 reactions when a strong, sterically hindered base is used. amazonaws.com In high dielectric ionizing solvents, SN1 and E1 products may also be observed. msu.edu

The general influence of solvent type on these competing mechanisms is summarized below.

Reaction TypePreferred Solvent TypeRationale
SN1 Polar ProticStabilizes the carbocation intermediate and the leaving group. youtube.com
SN2 Polar AproticSolvates the counter-ion but not the nucleophile, increasing its reactivity. youtube.comamazonaws.com
E1 Polar ProticPromotes ionization to form the carbocation intermediate. chemistrysteps.com
E2 Polar Aprotic / Polar ProticThe rate is increased in polar aprotic solvents. amazonaws.com Strong bases in polar protic solvents like ethanol also promote E2. chemguide.co.uk

Solvent Effects in Cross-Coupling Reactions

In modern synthetic methodologies like transition-metal-catalyzed cross-coupling, solvents are crucial for catalyst solubility, stability, and activity. The synthesis of analogues of this compound, such as 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, via Kumada-Corriu coupling illustrates this dependency. Research shows that the choice of solvent significantly impacts product yield. acs.org

In a nickel-catalyzed coupling reaction between an aryl chloride and a Grignard reagent, various solvents and co-solvents were assessed. acs.org Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly favored for Grignard reactions. oup.com The addition of organic co-solvents was found to have a positive effect on increasing the proportion of the desired product. acs.org

Effect of Co-Solvents on a Nickel-Catalyzed Cross-Coupling Reaction

Entry Co-Solvent Product Proportion (%)
1 Dioxane Lower than DMSO/EtOH
2 2-Methyltetrahydrofuran (B130290) (2-MeTHF) Lower than DMSO/EtOH
3 Isopropanol (B130326) Lower than DMSO/EtOH
4 Dimethyl sulfoxide (DMSO) More Effective
5 Ethanol (EtOH) More Effective

Data derived from a study on the synthesis of a key intermediate for Siponimod. acs.org

The results indicated that dimethyl sulfoxide (DMSO) and ethanol (EtOH) were more effective co-solvents than dioxane, 2-methyltetrahydrofuran (2-MeTHF), and isopropanol in this specific transformation. acs.org This enhanced efficiency can be attributed to factors like increased substrate concentration and stabilization of the catalytic species. acs.org

Solvent Influence on Stereoselectivity

The solvent can also play a decisive role in the stereochemical outcome of a reaction. In E2 elimination reactions of substituted cyclohexanes, a trans-diaxial arrangement of the leaving group and a β-hydrogen is typically required for the reaction to proceed. The choice of solvent can influence the conformational equilibrium of the cyclohexane ring and the transition state geometry, thereby affecting the ratio of stereoisomeric alkene products (e.g., cis vs. trans). dalalinstitute.com While the complete picture is complex, the solvent is a key factor, along with the nature of the substrate, leaving group, and base, in determining the product distribution. dalalinstitute.com

In other reactions, such as Friedel-Crafts alkylations with chiral reagents, the solvent and catalyst system can determine whether the reaction proceeds with inversion or retention of configuration. For example, the alkylation of benzene with 2-methyloxetane (B110119) using AlCl₃ or TiCl₄ as a catalyst resulted in a 20% inversion of configuration, whereas using SnCl₄ led to partial retention. softbeam.net This highlights the intricate interplay between the solvent, catalyst, and substrate in controlling stereoselectivity.

Catalytic Systems and Reagent Design in the Chemistry of 1 Chloro 2 Cyclohexylbenzene

Homogeneous Catalysis: Design and Optimization of Organometallic Complexes

Homogeneous catalysis, utilizing soluble organometallic complexes, offers high selectivity and activity for reactions involving aryl chlorides. The synthesis and functionalization of molecules like 1-chloro-2-cyclohexylbenzene often rely on cross-coupling reactions, where the design of the catalyst, particularly the ligand, is paramount.

Ligand Design for Enhanced Selectivity and Activity

The efficacy of homogeneous catalysts, typically based on palladium or nickel, is profoundly influenced by the nature of the phosphine (B1218219) ligands coordinated to the metal center. These ligands are crucial for stabilizing the metal, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

In reactions analogous to the synthesis of this compound, such as the Kumada-Corriu coupling, the choice of phosphine ligand is critical. Diphosphine ligands (Ph₂P(CH₂)n​PPh₂) have been studied extensively. Research indicates that the length of the alkyl bridge between the two phosphorus atoms significantly impacts catalytic activity, with a three-carbon bridge (as in dppp, 1,3-bis(diphenylphosphino)propane) often showing superior performance compared to two- or four-carbon bridges. oup.com This is attributed to the specific bite angle the ligand imposes on the metal center, which influences the rates of oxidative addition and reductive elimination.

For sterically demanding substrates, such as those involving a cyclohexyl group adjacent to a chloro-substituted aryl ring, more advanced ligands are often required. Nickel catalysts bearing N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands have proven effective. For instance, in the nickel-catalyzed Kumada–Corriu coupling to form a related structure, 1-cyclohexyl-2-(trifluoromethyl)benzene, a catalyst generated in-situ from Ni(acac)₂ and monodentate phosphine ligands provided better results than pre-formed nickel-phosphine complexes. acs.org

The development of biaryl phosphine ligands has also been a significant advancement, particularly for challenging C-N and C-C bond formations involving hindered aryl chlorides. mit.edu These ligands feature bulky, rigid backbones that promote reductive elimination and prevent catalyst decomposition pathways like β-hydride elimination.

Table 1: Effect of Diphosphine Ligand Structure on Catalytic Activity in Grignard Cross-Coupling

LigandMethylene Bridge (n) in Ph₂P(CH₂)n​PPh₂Relative Catalytic Activity
dppe2High
dppp 3 Very High
dppb4Moderate

This table illustrates the general trend observed where the ligand bite angle, controlled by the bridge length, optimizes catalytic performance in nickel-phosphine catalyzed cross-coupling reactions. oup.com

Catalyst Deactivation and Regeneration Studies

A significant challenge in homogeneous catalysis is the deactivation of the organometallic complex. Common deactivation pathways include the formation of inactive metal species, such as palladium black, through catalyst aggregation. scispace.com This is often observed when the ligand fails to sufficiently stabilize the low-valent metal center throughout the catalytic cycle. For nickel-phosphine catalysts, the presence of excess phosphine ligand can block vacant coordination sites on the metal, inhibiting catalytic activity. oup.com

Other deactivation routes involve the degradation of the ligand itself under the reaction conditions or the formation of off-cycle, stable intermediates that sequester the active catalyst. Regeneration of homogeneous catalysts is typically difficult and economically unviable on an industrial scale. The deactivated metal often precipitates from the reaction mixture, and recovery of the intricate ligand and metal for reuse is a complex process. Consequently, research efforts are often focused on designing highly stable and active catalysts with very high turnover numbers (TON) to minimize the amount of catalyst required.

Heterogeneous Catalysis: Role of Solid Acids (e.g., Molecular Sieves, Zeolites) and Supported Metals

Heterogeneous catalysts are foundational in large-scale chemical production due to their ease of separation from the reaction mixture, enhanced stability, and potential for regeneration and recycling. For reactions involving this compound, these catalysts play roles in both its synthesis via hydroalkylation or hydrodechlorination and its potential transformations.

Surface Chemistry and Active Site Characterization

The synthesis of the cyclohexylbenzene (B7769038) scaffold is often achieved through the hydroalkylation of benzene (B151609), a process that requires a bifunctional catalyst possessing both metal and acid sites. sciopen.comhep.com.cn

Supported Metals: Metals such as palladium, ruthenium, and nickel are supported on various materials like activated carbon, alumina (B75360) (Al₂O₃), or zeolites. tandfonline.comgoogle.com The metal sites are responsible for activating hydrogen and hydrogenating benzene to form a cyclohexene (B86901) intermediate. sciopen.comresearchgate.net The dispersion and particle size of the metal are critical; smaller nanoparticles generally offer a higher surface area of active sites. For instance, in the hydroalkylation of benzene, smaller Ru and Pd nanoparticles (2.3-2.4 nm) on a zeolite support demonstrated higher selectivity towards cyclohexylbenzene compared to larger particles (5.8-6.5 nm). hep.com.cn

Solid Acids (Zeolites): Zeolites, such as MCM-22, Beta (Hβ), and ZSM-5, provide the Brønsted acid sites necessary for the subsequent alkylation of another benzene molecule with the cyclohexene intermediate. nih.govacs.orgrsc.org The unique pore structure of zeolites imparts shape selectivity, influencing the product distribution. MWW-type zeolites (like MCM-22) are particularly effective due to their distinct 10- and 12-membered ring pore systems and acid sites located on their external surfaces, which are accessible to bulky molecules. nih.govacs.org The location and strength of these acid sites can be precisely controlled by modulating synthesis conditions, which in turn enhances catalytic performance. nih.govacs.org

The proximity of the metal and acid sites is a key design parameter. A close arrangement ensures that the cyclohexene intermediate, formed on the metal site, can efficiently migrate to an acid site to undergo alkylation before it is further hydrogenated to the less reactive cyclohexane (B81311). sciopen.comacs.org

Catalyst Stability and Recyclability

The long-term stability and recyclability of heterogeneous catalysts are crucial for industrial applications. A primary cause of deactivation in zeolite-based catalysts during alkylation reactions is the formation of carbonaceous deposits, or "coke," on the active sites and within the pores. google.comcip.com.cn This deposition blocks access to the active sites and reduces the catalyst's specific surface area. cip.com.cn

For supported metal catalysts, deactivation can occur through sintering, where smaller metal nanoparticles migrate and agglomerate into larger, less active particles at high temperatures. Leaching of the active metal into the reaction medium can also reduce activity over time.

Regeneration is a major advantage of heterogeneous systems. Deactivated zeolite catalysts are commonly regenerated by controlled combustion (calcination) in air to burn off the coke deposits, thereby restoring their acidic sites and catalytic activity. cip.com.cn Supported metal catalysts can also be regenerated, though the process might involve steps to redisperse the metal phase. Studies on Pd/Al₂O₃ catalysts used in hydrodechlorination show they can be recycled, maintaining high activity over multiple runs. tandfonline.com

Table 2: Performance of Bifunctional Catalysts in Benzene Hydroalkylation

CatalystSupportBenzene Conversion (%)Cyclohexylbenzene Selectivity (%)Key ByproductReference
Ru2.4/SCM-1Zeolite (MWW)41.972.4Cyclohexane hep.com.cn
Pd2.3/SCM-1Zeolite (MWW)35.764.2Cyclohexane hep.com.cn
Ni/HβZeolite (Beta)38.472.8Dicyclohexylbenzene researchgate.net

This table compares the performance of different metal/zeolite catalysts, highlighting how the choice of metal and support influences conversion and selectivity in the synthesis of cyclohexylbenzene. hep.com.cnresearchgate.net

Organocatalysis in Selective Transformations

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for selective transformations under mild conditions. In the context of cyclohexylbenzene derivatives, organocatalysis is particularly relevant for the selective oxidation of the C-H bonds on the cyclohexyl ring.

The most prominent organocatalyst for this purpose is N-hydroxyphthalimide (NHPI). polimi.itcsic.es NHPI catalyzes the aerobic oxidation of cyclohexylbenzene, primarily at the tertiary C-H bond (Cα), to yield cyclohexylbenzene-1-hydroperoxide, a key intermediate for producing phenol (B47542) and cyclohexanone. researchgate.netresearchgate.netresearchgate.net

The catalytic cycle involves the formation of the phthalimide (B116566) N-oxyl (PINO) radical. This radical abstracts a hydrogen atom from the most susceptible C-H bond of the substrate (the Cα position of cyclohexylbenzene). The resulting carbon-centered radical then reacts with molecular oxygen to form a peroxyl radical, which in turn abstracts a hydrogen from another NHPI molecule to generate the hydroperoxide product and regenerate the PINO radical, thus closing the catalytic cycle. csic.es

Research has shown that the design of the organocatalyst can be fine-tuned. For instance, introducing electron-withdrawing chloro-substituents onto the aromatic ring of NHPI (e.g., Cl₄NHPI) significantly enhances its catalytic activity and the selectivity for the desired hydroperoxide in the oxidation of cyclohexylbenzene. researchgate.net This improvement is attributed to the increased reactivity of the corresponding N-oxyl radical.

Table 3: Effect of NHPI Derivatives on Aerobic Oxidation of Cyclohexylbenzene (CHB)

CatalystCHB Conversion (%)CHBHP Selectivity (%)
NHPI15.385.1
Cl₄NHPI 25.8 98.3

This data shows that modifying the organocatalyst structure by adding chloro-substituents significantly improves both the conversion of cyclohexylbenzene (CHB) and the selectivity towards cyclohexylbenzene-1-hydroperoxide (CHBHP). researchgate.net

Emerging Catalytic Systems for C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govwjarr.com For substrates like this compound, which possess both aromatic C(sp²)–H bonds and aliphatic C(sp³)–H bonds on the cyclohexyl ring, developing selective catalytic systems is a significant challenge. Emerging research has focused on novel catalytic approaches, including organocatalysis, photocatalysis, and metal-free catalysis, primarily demonstrated on the parent molecule, cyclohexylbenzene. These systems provide insight into potential pathways for the functionalization of its derivatives.

Organocatalytic C–H Oxidation

Metal-free organocatalytic systems have been developed for the selective aerobic oxidation of the benzylic C(sp³)−H bond in cyclohexylbenzene. This transformation is a key step in a greener synthesis route to produce phenol and cyclohexanone. researchgate.netresearchgate.net

One prominent system employs N-hydroxyphthalimide (NHPI) as the catalyst. researchgate.net In the presence of oxygen, NHPI can catalyze the oxidation of cyclohexylbenzene (CHB) to form cyclohexylbenzene-1-hydroperoxide (CHBHP) with high selectivity. researchgate.net Research has shown that modifying the organocatalyst itself can enhance performance. For instance, the use of chloro-substituted NHPI derivatives has been proven to significantly improve catalytic effects in the aerobic oxidation of CHB. researchgate.netresearchgate.net Both experimental and theoretical studies confirm that these substitutions boost the conversion and selectivity of the reaction. researchgate.net

Another advanced organocatalytic approach involves a dual-catalyst system. A combination of NHPI and an anthraquinone (B42736) derivative, such as 2-Chloroanthraquinone, has been reported to efficiently catalyze the selective oxidation of the Cα–H bond in cyclohexylbenzene. researchgate.net This method focuses on the transformation of the substrate into its Cα peroxide and subsequently to 1-phenylcyclohexanol. researchgate.net

Table 1: Organocatalytic Systems for Cyclohexylbenzene (CHB) Oxidation This table is interactive. Users can sort and filter the data.

Catalyst System Substrate Product Key Findings
N-hydroxyphthalimide (NHPI) Cyclohexylbenzene Cyclohexylbenzene-1-hydroperoxide Achieved ~98% selectivity at 32% conversion. researchgate.net
Chloro-substituted NHPI Cyclohexylbenzene Cyclohexylbenzene-1-hydroperoxide Increased conversion and selectivity compared to unsubstituted NHPI. researchgate.net

Photocatalytic C–H Functionalization

Visible-light photocatalysis has emerged as a mild and selective method for C–H functionalization. nih.gov These systems utilize light energy to generate reactive intermediates, enabling transformations that are often difficult to achieve with traditional thermal methods. nih.govrsc.org

One such system employs the decatungstate anion (TBADT) as a photocatalyst for the site-selective C–H functionalization of various organic molecules, including cyclohexylbenzene. acs.org This method can facilitate the formation of C-O, C-C, and C-N bonds by generating alkyl radicals from C-H bonds. acs.org The C–H oxidation of cyclohexylbenzene, in particular, is noted to be influenced by steric effects, especially when the catalyst is supported on mesoporous silica. acs.org

A more complex application of photocatalysis is seen in a three-component asymmetric sulfonylation reaction. researchgate.net By combining a chiral nickel catalyst with a commercially available organophotocatalyst, a direct C(sp³)–H functionalization of cycloalkanes like cyclohexylbenzene can be achieved. researchgate.net This dual catalytic system allows for the insertion of sulfur dioxide and subsequent reaction with an α,β-unsaturated carbonyl compound, yielding α-C chiral sulfones with high regio- and enantioselectivity. researchgate.net

Table 2: Photocatalytic C-H Functionalization of Cyclohexylbenzene This table is interactive. Users can sort and filter the data.

Catalytic System Substrate Functionalization Type Product Type
Tetrabutylammonium decatungstate (TBADT) Cyclohexylbenzene Oxidation Functionalized Cyclohexanes

Metal-Free C(sp³)–H Borylation

The synthesis of organoboron compounds is of great importance due to their versatility as synthetic intermediates. illinois.edu While iridium-catalyzed C-H borylation is a well-established method, recent advancements have led to the development of metal-free alternatives. illinois.edubris.ac.uk

A notable example is the photoinduced, metal-free C(sp³)–H borylation of alkanes using an N-alkoxyphthalimide-based oxidant and a chloride hydrogen atom transfer (HAT) catalyst. bris.ac.uk This reaction proceeds via the homolytic cleavage of C(sp³)–H bonds to produce alkyl radicals, which are then borylated directly by a diboron (B99234) reagent. This system has been successfully applied to the borylation of cyclohexylbenzene, targeting the C(sp³)–H bonds on the cyclohexyl ring that are distal to the aromatic group. bris.ac.uk A key feature of this methodology is its unusual selectivity for stronger methyl C–H bonds over weaker secondary, tertiary, and even benzylic C–H bonds in other substrates. bris.ac.uk

Table 3: Metal-Free Photoinduced C(sp³)–H Borylation This table is interactive. Users can sort and filter the data.

Catalyst/Reagent System Substrate Functionalization Type Key Feature

Advanced Computational Studies on 1 Chloro 2 Cyclohexylbenzene Reactivity and Catalysis

Density Functional Theory (DFT) for Mechanistic Insights and Electronic Structureacs.orgnist.govacs.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nist.govacs.org It is a cornerstone of computational catalysis, enabling the detailed description of catalytic reactions with an accuracy that can compare favorably with experimental results. nih.gov By calculating the electron density of a system, DFT can determine the energy, geometry, and other properties of molecules and transition states. acs.org This allows for a deep understanding of reaction mechanisms and the factors that control catalytic activity and selectivity. nih.gov In the context of reactions involving chlorocyclohexylbenzenes, DFT is used to map out the entire catalytic cycle, identifying key intermediates and the energetic barriers that govern the reaction rate.

A fundamental application of DFT in catalysis is the calculation of reaction pathways and the identification of transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of the reaction. By optimizing the geometry of the transition state, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during a chemical transformation.

The process involves locating the saddle point on the potential energy surface that corresponds to the transition state. This is a computationally demanding task that requires sophisticated algorithms. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. univie.ac.at However, challenges can arise, such as finding multiple imaginary frequencies, which may indicate a more complex reaction pathway or a different type of saddle point. univie.ac.at

Once the transition state and all intermediates are optimized, a reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products, providing a visual representation of the reaction's thermodynamics and kinetics. For instance, in studies of the oxidation of cyclohexylbenzene (B7769038), a close analog of 1-Chloro-2-cyclohexylbenzene, DFT calculations have been used to perform geometric optimization and transition state searches to elucidate the catalytic mechanism. researchgate.net

Table 1: Hypothetical Reaction Energy Profile for a Catalytic Reaction of this compound This table is for illustrative purposes and does not represent real experimental data.

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants + Catalyst0.0Initial state
2Reactant-Catalyst Complex-5.2Formation of a stable complex
3Transition State 1 (TS1)+18.5Rate-determining oxidative addition
4Intermediate 1-10.8Product of the first step
5Transition State 2 (TS2)+12.3Reductive elimination step
6Product-Catalyst Complex-15.0Product complexed with catalyst
7Products + Catalyst-20.0Final state after product release

Computational Screening of Catalyst Candidates

One of the most powerful applications of DFT is the computational screening of potential catalysts. frontiersin.org Instead of synthesizing and testing a large number of candidate catalysts, researchers can use DFT to predict their performance in silico. This approach significantly accelerates the discovery of new and improved catalysts. nih.gov The process typically involves calculating key parameters, such as the binding energy of the substrate to the catalyst and the activation energy of the rate-determining step for a series of candidate catalysts. frontiersin.org

For example, theoretical studies on the oxidation of cyclohexylbenzene have shown that introducing a chloro-substituent on the N-hydroxyphthalimide (NHPI) catalyst significantly enhances its catalytic effect. researchgate.netresearchgate.net DFT calculations can rationalize this observation by analyzing the electronic properties of the modified catalyst and its interaction with the substrate. Similarly, for targeted reactions of this compound, such as cross-coupling or C-H activation, DFT could be used to screen a library of ligands for a metal catalyst (e.g., Palladium or Copper) to identify which ones are most likely to provide high activity and selectivity. mit.eduscispace.comnih.gov

Table 2: Illustrative DFT Screening of Ligands for a Hypothetical Cross-Coupling Reaction This table is for illustrative purposes and does not represent real experimental data.

Catalyst System (Pd-Ligand)Substrate Binding Energy (kcal/mol)Activation Energy (kcal/mol)Predicted Relative Activity
Pd-Ligand A-8.125.4Low
Pd-Ligand B-6.519.2High
Pd-Ligand C-12.328.1Very Low
Pd-Ligand D-7.820.5Moderate

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Predictionacs.org

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. ufla.br A key concept within MO theory is the Frontier Molecular Orbital (FMO) theory, which posits that chemical reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govresearchgate.net The energy and spatial distribution of these orbitals can predict a molecule's reactivity and the sites at which reactions are most likely to occur. researchgate.net

For this compound, FMO analysis can provide significant predictive insights:

The HOMO represents the orbital from which the molecule is most likely to donate electrons. In this molecule, the HOMO is expected to be located primarily on the electron-rich π-system of the benzene (B151609) ring. This indicates that the molecule will likely undergo electrophilic attack at the aromatic ring positions.

The LUMO represents the orbital to which the molecule is most likely to accept electrons. The LUMO is expected to have significant contributions from the antibonding σ* orbital of the C-Cl bond and the π* orbitals of the benzene ring. This suggests that the molecule is susceptible to nucleophilic attack at the carbon atom attached to the chlorine, potentially leading to substitution reactions, or to reductive processes that break the C-Cl bond.

The energy gap between the HOMO and LUMO is also an important indicator of chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods can calculate the energies and visualize the shapes of these orbitals, providing a qualitative and quantitative guide to the molecule's chemical behavior.

Table 3: Hypothetical Frontier Orbital Properties for this compound This table is for illustrative purposes and does not represent real experimental data.

OrbitalEnergy (eV)Primary LocationPredicted Reactivity
HOMO-8.9Benzene Ring (π-system)Susceptible to electrophilic attack
LUMO-0.5C-Cl bond (σ) & Benzene Ring (π)Susceptible to nucleophilic attack/reduction
HOMO-LUMO Gap8.4-Moderate kinetic stability

Computational Design of Catalysts for Targeted Reactions of Chlorocyclohexylbenzenesscispace.com

The ultimate goal of computational catalysis is not just to understand existing systems but to design new ones with desired properties. nih.govrsc.org This knowledge-based approach aims to replace traditional trial-and-error discovery with rational, predictive design. frontiersin.orguib.no For a substrate class like chlorocyclohexylbenzenes, this involves designing catalysts for specific, valuable transformations such as cross-coupling reactions (e.g., Suzuki or Negishi), C-H functionalization, or hydrogenation. mit.edunih.govacs.orgrsc.org

The design process is a multi-step strategy:

Identify a Target Reaction: A synthetically useful reaction is chosen, for example, the coupling of this compound with a boronic acid (Suzuki coupling).

Elucidate the Mechanism: DFT calculations are used to map the complete catalytic cycle with a known, baseline catalyst (e.g., a simple palladium phosphine (B1218219) complex). This reveals the key intermediates and transition states.

Identify the Limiting Step: The reaction energy profile identifies the step with the highest energy barrier (the rate-determining step).

In Silico Modification: The catalyst structure is systematically modified in the computational model. This could involve changing the metal center or, more commonly, altering the electronic and steric properties of the ligands.

Evaluate and Iterate: The effect of each modification on the energy of the rate-determining step is calculated. The goal is to find modifications that lower this barrier, thereby increasing the predicted reaction rate. This iterative process allows for the exploration of a vast chemical space to pinpoint promising catalyst candidates for experimental validation. uib.noschrodinger.com

This approach has the potential to dramatically accelerate the development of catalysts for the selective and efficient transformation of chlorocyclohexylbenzenes into more valuable products.

Derivatization and Selective Functionalization of 1 Chloro 2 Cyclohexylbenzene

Regioselective Functionalization of the Aromatic Ring

Achieving regioselectivity in the functionalization of the benzene (B151609) ring of 1-chloro-2-cyclohexylbenzene is crucial for directing the synthesis towards specific isomers. The interplay between the directing effects of the chloro and cyclohexyl substituents, along with the choice of reaction conditions, governs the outcome of these transformations.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. harvard.edu This strategy relies on the use of a directing group to guide a metalating agent, typically an organolithium reagent, to an adjacent ortho position. harvard.edu While the chloro and cyclohexyl groups are not traditional strong directing groups for lithiation, their electronic and steric influence can be exploited. The chloro group is an ortho, para-director for electrophilic aromatic substitution, but its inductive electron-withdrawing nature can facilitate metalation at the ortho position. harvard.edulhsciencemansa.org

Research has shown that related chloro-substituted aromatic compounds can undergo directed metalation. For instance, the use of highly hindered amide bases like TMPMgCl•LiCl has been effective in the directed metalation of electron-poor arenes containing sensitive functional groups. harvard.edu The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

Table 1: Examples of Directed Ortho-Metalation on Related Chloro-Arenes
Directing GroupMetalating AgentElectrophileProductReference
-Cln-BuLi/TMEDAMeIOrtho-methylated product harvard.edu
-CON(CH3)2n-BuLiMeIOrtho-methylated product harvard.edu

Electrophilic Aromatic Substitution:

The chloro and cyclohexyl groups on the benzene ring direct incoming electrophiles to specific positions. The chlorine atom is an ortho, para-directing group, while the cyclohexyl group is also an ortho, para-director. lhsciencemansa.org This leads to a competition for substitution at the positions ortho and para to each group. The steric bulk of the cyclohexyl group can hinder substitution at the adjacent ortho position (position 3), making the other positions more accessible.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lhsciencemansa.org For example, in the nitration of this compound, the nitro group would be expected to substitute at the positions para to the chloro group (position 5) and para to the cyclohexyl group (position 4), as well as the ortho position to the chloro group (position 6). The relative yields of these isomers would depend on the specific reaction conditions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on this compound is generally challenging due to the lack of strong electron-withdrawing groups on the aromatic ring. libretexts.org SNAr reactions are typically facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group (in this case, the chlorine atom), which stabilize the negatively charged Meisenheimer intermediate. libretexts.org

However, under forcing conditions or with the use of strong nucleophiles, substitution of the chlorine atom may be possible. Furthermore, the introduction of an electron-withdrawing group onto the ring through a prior electrophilic substitution reaction could activate the molecule for subsequent nucleophilic attack. libretexts.org

Stereoselective Modifications of the Cyclohexyl Moiety

The cyclohexyl ring of this compound can undergo various stereoselective modifications. These reactions aim to control the three-dimensional arrangement of atoms in the newly formed stereocenters. For instance, hydrogenation of a cyclohexenyl precursor to this compound can lead to different diastereomers depending on the catalyst and reaction conditions. acs.org

Stereoselective alkylation of benzene with chiral precursors can also lead to enantiomerically enriched cyclohexylbenzene (B7769038) derivatives. softbeam.net For example, the alkylation of benzene with chiral 4-valerolactone in the presence of aluminum chloride proceeds with a net inversion of configuration. softbeam.net

Selective C-H Activation and Functionalization on the Cyclohexyl Ring

The direct functionalization of C-H bonds on the cyclohexyl ring represents an atom-economical approach to derivatization. google.com Research in the field of C-H activation has led to methods for the selective oxidation and functionalization of alkanes. acs.org For example, decatungstate anion photocatalysis can be used for the site-selective C(sp³)–H functionalization of various alkanes. acs.org

In the context of this compound, this could involve the selective oxidation of a specific C-H bond on the cyclohexyl ring to introduce a hydroxyl or other functional group. The regioselectivity of such reactions is often influenced by steric and electronic factors. acs.org

Transformations Involving the Chlorine Atom (e.g., Replacement, Cross-Coupling Partners)

The chlorine atom in this compound is a key functional handle for a variety of transformations, most notably as a leaving group in substitution reactions and as a partner in cross-coupling reactions.

Replacement of the Chlorine Atom:

The chlorine atom can be replaced by various nucleophiles, although as mentioned, this can be challenging without activating groups. libretexts.org One important transformation is the conversion to an organometallic reagent, such as a Grignard or organolithium reagent, via halogen-metal exchange. This intermediate can then react with a wide range of electrophiles.

Cross-Coupling Reactions:

This compound can serve as a substrate in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound. orgsyn.org For example, coupling with an arylboronic acid would lead to the formation of a biphenyl (B1667301) derivative.

Kumada-Corriu Coupling: This involves the reaction with a Grignard reagent. dtu.dk For instance, reacting this compound with an alkyl or aryl magnesium bromide in the presence of a nickel or palladium catalyst would result in the corresponding alkylated or arylated product. acs.orgoup.com

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. acs.org

Heck Reaction: While typically more efficient with bromides and iodides, under certain conditions, aryl chlorides can undergo Heck coupling with alkenes.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl chloride with an amine.

The efficiency of these cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. oup.commit.edu

Table 2: Examples of Cross-Coupling Reactions with Related Aryl Chlorides
Cross-Coupling ReactionCoupling PartnerCatalyst/LigandProduct TypeReference
Suzuki-MiyauraArylboronic acidPd(OAc)2/SPhosBiaryl mit.edu
Kumada-CorriuGrignard reagentNi(dppe)Cl2Alkyl/Aryl-substituted arene acs.org
NegishiOrganozinc reagentPd(PtBu3)2Alkyl/Aryl-substituted arene acs.org
Buchwald-HartwigAminePd catalyst/ligandArylamine dtu.dk

Synthetic Utility of 1 Chloro 2 Cyclohexylbenzene in Complex Molecule Synthesis

Precursor in the Synthesis of Advanced Organic Scaffolds (e.g., in pharmaceutical research)

While direct and widespread application of 1-Chloro-2-cyclohexylbenzene as a direct precursor in the synthesis of commercial pharmaceuticals is not extensively documented in publicly available literature, its structural motifs are present in several biologically active molecules. The cyclohexylbenzene (B7769038) scaffold is a key component in various therapeutic agents. For instance, the synthesis of the sphingosine-1-phosphate (S1P) receptor modulator, Siponimod, relies on the construction of a functionalized cyclohexylbenzene core, highlighting the importance of this structural unit in medicinal chemistry. acs.org

The presence of the chloro substituent on this compound provides a reactive handle for a variety of cross-coupling reactions, which are fundamental in the assembly of complex organic scaffolds. Reactions such as Suzuki, Negishi, and Buchwald-Hartwig aminations can be envisioned at the chloro position, allowing for the introduction of a wide array of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in building the complex skeletons of potential drug candidates.

The cyclohexyl group, while sterically hindering, can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of a molecule. It can influence lipophilicity, metabolic stability, and binding interactions with biological targets. The ortho-relationship between the cyclohexyl and chloro groups can be exploited to direct further functionalization of the aromatic ring or to control the conformation of the resulting molecule.

Although specific examples detailing the use of this compound in the synthesis of named pharmaceutical compounds are not readily found in patent literature google.compatentinspiration.comgoogle.comgoogleapis.com, its potential as a starting material for the exploration of new chemical space in drug discovery is evident. The combination of a reactive chloro group for diversification and a bulky cyclohexyl group for property modulation makes it a valuable scaffold for generating libraries of compounds for biological screening.

Building Block for Ligands and Specialty Materials in Research Applications

The development of novel ligands for catalysis and functional materials with specific electronic and photophysical properties is a vibrant area of chemical research. This compound serves as a valuable starting point for the synthesis of such molecules. The chloro-substituted aromatic ring is a key feature, allowing for its conversion into more complex structures.

In the field of catalysis, the synthesis of phosphine (B1218219) ligands is of paramount importance. The chloro group of this compound can be substituted with a diphenylphosphine (B32561) group or other phosphine moieties through transition metal-catalyzed cross-coupling reactions. The resulting phosphine ligand would possess a unique steric profile due to the bulky cyclohexyl group, which could influence the selectivity and activity of metal complexes derived from it. The synthesis of such tailored ligands is crucial for advancing homogeneous catalysis.

In materials science, functionalized cyclohexylbenzene derivatives are utilized in the preparation of liquid crystals and organic light-emitting diodes (OLEDs). mdpi.comepo.orggoogleapis.com The rigid and bulky nature of the cyclohexylbenzene unit can be exploited to control the packing and electronic properties of organic materials. Starting from this compound, various functional groups can be introduced via the chloro position to tune the material's properties. For example, arylation or vinylation reactions can extend the π-conjugated system, which is a key factor in designing materials for electronic applications. While specific examples detailing the use of this compound in this context are not abundant, the general synthetic strategies for related compounds are well-established. mdpi.com

Below is a table summarizing potential transformations of this compound into precursors for ligands and materials.

TransformationReagents and ConditionsPotential Application
PhosphinationPd or Ni catalyst, PPh₂H or similar, baseSynthesis of bulky phosphine ligands for catalysis
Suzuki CouplingPd catalyst, Arylboronic acid, baseSynthesis of extended π-systems for organic electronics
Sonogashira CouplingPd/Cu catalyst, Terminal alkyne, baseIntroduction of alkynyl groups for functional materials
Buchwald-Hartwig AminationPd catalyst, Amine, baseSynthesis of functionalized anilines for materials and biological applications

Rational Design of Derivatives for Specific Academic Applications and Method Development

This compound provides an interesting substrate for the development of new synthetic methodologies in academic research. The presence of a relatively unreactive C-Cl bond and multiple C-H bonds on both the aromatic and aliphatic rings allows for the exploration of selective activation and functionalization reactions.

The field of C-H activation is a major focus of modern organic chemistry. The selective functionalization of a specific C-H bond in the presence of others is a significant challenge. This compound offers several distinct C-H bonds, and developing catalytic systems that can differentiate between them would be a valuable academic pursuit. For instance, directing group strategies could be employed to achieve regioselective C-H arylation, alkylation, or other transformations on the benzene (B151609) ring. chemrevlett.comacs.org

Furthermore, the development of new catalytic systems for the activation of aryl chlorides is an ongoing area of research, as chloroarenes are often more abundant and less expensive than their bromo or iodo counterparts. Using this compound as a test substrate can provide insights into the efficacy of new catalysts, particularly for sterically hindered substrates. chemrxiv.orgbohrium.comnih.govacs.org

The rational design of derivatives of this compound can also be aimed at studying fundamental aspects of reaction mechanisms or physical organic chemistry. For example, introducing further substituents could allow for the investigation of electronic and steric effects on reaction rates and selectivities.

The following table outlines some hypothetical research scenarios where derivatives of this compound could be rationally designed for specific academic studies.

Research AreaDesigned DerivativePurpose of Study
C-H Activation1-Chloro-2-cyclohexyl-3-methoxybenzeneInvestigating the directing effect of the methoxy (B1213986) group on C-H functionalization.
Catalysis Development1,3-Dichloro-2-cyclohexylbenzeneA substrate to test the efficiency of new catalysts for challenging double C-Cl bond activation.
Conformational Analysis1-Chloro-2-(1-phenylcyclohexyl)benzeneStudying the rotational barriers and conformational preferences of highly substituted biaryl systems.
Photochemistry1-Chloro-2-cyclohexyl-4-nitrobenzeneInvestigating the influence of the cyclohexyl group on photochemical reactions of the nitroaromatic system.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Chloro-2-cyclohexylbenzene in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use local exhaust ventilation or closed systems to maintain airborne concentrations below 10 ppm (PAC-1) . For concentrations >10 ppm, utilize NIOSH-approved supplied-air respirators or SCBA.
  • Personal Protective Equipment (PPE) :
  • Gloves: Polyvinyl Alcohol (PVA) or Viton® (≥8-hour breakthrough resistance) .
  • Coveralls: Tychem® CPF 4 or Trellchem® HPS/VPS (≥8-hour protection) .
  • Eye Protection: Chemical goggles with face shields for splash hazards .
  • First Aid : Immediate decontamination via 15-minute eye irrigation with water, removal of contaminated clothing, and soap-and-water skin washing. Transfer to medical facilities if respiratory distress occurs .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer :

  • Chlorination of 2-Cyclohexylbenzene :

Use a chlorinating agent (e.g., Cl₂ gas or SO₂Cl₂) under anhydrous conditions.

Monitor reaction progress via GC-MS or HPLC to detect intermediates (e.g., dichlorinated byproducts).

Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

  • Quality Control : Validate purity using ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–7.5 ppm; cyclohexyl CH₂ groups at δ 1.2–1.8 ppm) and GC-FID (≥99% purity) .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve stereochemical uncertainties in cyclohexyl substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ at m/z 196.0783 for C₁₂H₁₃Cl) and detect halogen isotopic patterns .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to predict vibrational spectra (IR/Raman) and compare with experimental data .

Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., boiling points) of this compound?

  • Methodological Answer :

  • Cross-Validation :

Measure boiling points using differential scanning calorimetry (DSC) under controlled pressure (e.g., 760 mmHg).

Compare with literature values from peer-reviewed databases (e.g., CRC Handbook ).

  • Statistical Analysis : Apply Grubbs’ test to identify outliers in published datasets .

Q. What computational methods predict the environmental persistence of this compound?

  • Methodological Answer :

  • QSPR Models : Use EPI Suite™ to estimate biodegradation half-lives (e.g., BIOWIN scores) and bioaccumulation potential (log Kow) .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess mobility in terrestrial ecosystems .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the acute toxicity of this compound?

  • Methodological Answer :

  • Experimental Replication :

Conduct OECD Guideline 423 tests on Sprague-Dawley rats to determine oral LD₅₀.

Compare results with historical data (e.g., EPA DSSTox ).

  • Meta-Analysis : Aggregate toxicity data using the REACH guidance document R.7a to identify study-specific variables (e.g., solvent carriers, dosing protocols) .

Tables

Parameter Value Reference
PAC-1 Exposure Limit10 ppm
Recommended Glove MaterialViton® (>8-hr breakthrough)
Boiling Point (Predicted)245–250°C
log Kow (Predicted)4.2 ± 0.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.